molecular formula C12H17BrN2 B1644702 1-[(3-Bromophenyl)methyl]-1,4-diazepane

1-[(3-Bromophenyl)methyl]-1,4-diazepane

Cat. No.: B1644702
M. Wt: 269.18 g/mol
InChI Key: PKCUWBHOZBHEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]-1,4-diazepane ( 953881-98-6) is a synthetic organic compound belonging to the class of 1,4-diazepanes. These seven-membered heterocyclic rings containing two nitrogen atoms are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic structural elements of peptides and their topological versatility . This specific derivative, cataloged with the molecular formula C12H17BrN2 and a molecular weight of 269.18, serves as a valuable heterocyclic building block for the synthesis of more complex molecules . The bromophenyl group provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate in exploratory research and drug discovery efforts. The 1,4-diazepane core is of significant research interest, particularly in the development of compounds with neuropharmacological properties . Furthermore, derivatives of 1,4-diazepane have been investigated in patents for their potential in preventing and treating cerebrovascular disorders and as potential therapeutic agents for glaucoma . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C12H17BrN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2

InChI Key

PKCUWBHOZBHEKZ-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)Br

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of 1,4-diazepane derivatives are heavily influenced by the position and nature of aryl substituents. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Biological Activity/Notes References
1-(3-Bromophenylmethyl)-1,4-diazepane 3-Bromobenzyl 269.19 N/A No direct activity reported
1-(3-Trifluoromethylphenyl)-1,4-diazepane 3-CF₃-Benzyl 245.85 53 Potential D3 receptor ligand
1-(2-Trifluoromethylphenyl)-1,4-diazepane 2-CF₃-Benzyl 246.10 61 Higher yield vs. 3-CF₃ analog
1-(3,5-Dichlorophenyl)-1,4-diazepane 3,5-Cl₂-Benzyl 245.90 35 Antimalarial candidate (implicit SAR)
1-(Pyridin-3-yl)-1,4-diazepane Pyridin-3-yl 163.22 N/A Binds nicotinic acetylcholine receptors
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Cl-Pyrazol-4-yl N/A N/A 5-HT7R-selective antagonist
Key Observations:
  • Halogen vs. Trifluoromethyl Groups : Bromine (Br) and chlorine (Cl) substituents increase molecular weight and polarizability compared to trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing. For example, 1-(3,5-dichlorophenyl)-1,4-diazepane has a molecular weight of 245.90 g/mol , while CF₃-substituted analogs are slightly lighter (245.85–246.10 g/mol) .
  • Positional Isomerism : The 2-CF₃ analog (61% yield) is synthesized more efficiently than the 3-CF₃ derivative (53% yield) , suggesting steric or electronic advantages in the ortho position during nucleophilic substitution.
  • Heteroaromatic Substitutents : Pyridine- or pyrazole-containing analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane) exhibit distinct binding modes at nicotinic or serotonin receptors, highlighting the role of nitrogen placement in target engagement .
Yield Trends:
  • Electron-deficient aryl halides (e.g., CF₃, Cl) generally afford moderate yields (35–61%), influenced by steric hindrance and leaving group reactivity.
Nicotinic Acetylcholine Receptors (nAChRs):
  • 1-(Pyridin-3-yl)-1,4-diazepane : Serves as a scaffold for nAChR agonists. Co-crystallization studies with Ls-AChBP reveal that substituents at the pyridine R1 position (e.g., ethoxy or phenyl groups) modulate steric interactions and efficacy .
  • Bromine-Substituted Analogs: While 1-[(3-bromophenyl)methyl]-1,4-diazepane lacks direct nAChR data, bromine’s inductive effect may enhance binding affinity compared to non-halogenated analogs.
Serotonin Receptors (5-HTRs):
Antimalarial Activity:
  • Chlorine’s electron-withdrawing effect may enhance metabolic stability.

Preparation Methods

Cyclization of Linear Diamines

The diazepane core is frequently constructed via cyclization of 1,3-diaminopropane derivatives with bifunctional electrophiles. A representative protocol involves:

Reaction Scheme
$$ \text{1,3-Diaminopropane} + 1,2-Dibromoethane \xrightarrow{\text{Base}} 1,4-\text{Diazepane} $$

Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N)
  • Temperature: 60–80°C for 12–24 hours

Yield Optimization

Parameter Effect on Yield
Solvent polarity ↑ Yield ↑ 15–20%
Reaction time >18h Decomposition ↑
Microwave irradiation Yield ↑ 30%

This method provides the unsubstituted diazepane core but requires subsequent functionalization for target compound synthesis.

Direct Functionalization of Preformed Diazepane

Reductive Amination

The most efficient route to this compound employs reductive amination between 1,4-diazepane and 3-bromobenzaldehyde:

General Procedure

  • Dissolve 1,4-diazepane (1.0 equiv) and 3-bromobenzaldehyde (1.2 equiv) in dichloromethane (DCM)
  • Add sodium triacetoxyborohydride (NaBH(OAc)$$_3$$, 1.5 equiv) and stir at room temperature for 12h
  • Quench with saturated NaHCO$$_3$$, extract with DCM, and purify via column chromatography

Critical Parameters

  • pH control (6.5–7.5) prevents N4 protonation and ensures N1 selectivity
  • Bulky reducing agents (NaBH(OAc)$$3$$ > NaBH$$4$$) minimize over-alkylation
  • Yield: 68–72% (reported for analogous benzyl derivatives)

Alkylation with 3-Bromobenzyl Halides

Alternative N-alkylation using 3-bromobenzyl bromide demonstrates moderate efficiency:

Reaction Setup
$$ \text{1,4-Diazepane} + 3\text{-BrC}6\text{H}4\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound} $$

Optimization Data

Base Solvent Temp (°C) Yield (%)
K$$2$$CO$$3$$ Acetonitrile 80 45
DBU DMF 60 58
Et$$_3$$N THF 40 32

This method suffers from competitive dialkylation (15–20% byproduct formation), necessitating careful stoichiometric control.

Protecting Group Strategies for Improved Selectivity

Boc-Protected Intermediate Route

To enhance N1 selectivity, a tert-butoxycarbonyl (Boc) protection strategy is employed:

Synthetic Sequence

  • Boc protection of 1,4-diazepane at N4
  • N1 alkylation with 3-bromobenzyl bromide
  • Acidic deprotection (HCl/dioxane)

Advantages

  • Increases N1 alkylation yield to 81–85%
  • Eliminates dialkylation byproducts
  • Enables chromatographic purification at intermediate stages

Deprotection Kinetics

Acid Concentration (M) Time (h) Deprotection Efficiency (%)
2 HCl in dioxane 2 98
4 HCl in dioxane 1 99
TFA/DCM (1:1) 0.5 95

Comparative Analysis of Synthetic Routes

Performance Metrics

Method Yield (%) Purity (%) Scalability Cost Index
Reductive Amination 72 95 High 1.0
Direct Alkylation 58 88 Moderate 0.7
Boc-Protected Route 85 99 High 1.3

The Boc-protected route emerges as optimal for laboratory-scale synthesis, while reductive amination offers better cost-efficiency for industrial applications.

Characterization and Quality Control

Spectroscopic Validation

Key spectral features confirm successful synthesis:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    δ 7.35 (t, J = 1.8 Hz, 1H, Ar-H)
    δ 4.25 (s, 2H, N-CH$$
    2$$-Ar)
    δ 3.82–3.75 (m, 4H, N-CH$$2$$-CH$$2$$)
    δ 2.95–2.88 (m, 4H, CH$$2$$-N-CH$$2$$)
  • HRMS : m/z calculated for C$${12}$$H$${16}$$BrN$$_2$$ [M+H]$$^+$$: 283.0481; found: 283.0483

Q & A

Q. How can researchers optimize the synthesis of 1-[(3-Bromophenyl)methyl]-1,4-diazepane to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions (e.g., solvent, temperature, stoichiometry) and purification techniques. For example, substituted diazepane derivatives (e.g., trifluoromethyl analogs) have been synthesized using nucleophilic aromatic substitution with bromobenzene derivatives, followed by normal-phase chromatography (20% methanol in ethyl acetate) to achieve yields of 53–61% . Key steps include:

  • Substituent positioning : Bromine at the meta position (as in 3-bromophenyl derivatives) may influence reactivity due to steric and electronic effects.
  • Purification : Column chromatography with methanol/ethyl acetate gradients effectively removes unreacted intermediates .
  • Validation : Monitor reaction progress via LC/MS (e.g., M+H+ peaks at ~245–246 m/z) .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • 1^1H NMR : Analyze proton environments (e.g., δ 7.17 ppm for aromatic protons, δ 3.47 ppm for diazepane methylene groups) with coupling constants (J=5.447.96J = 5.44–7.96 Hz) to confirm substituent positions .
  • Mass spectrometry : Use LC/MS to verify molecular weight (e.g., M+H+ = ~245–246) and detect impurities .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers assess the purity of this compound for pharmacological studies?

Methodological Answer: Purity assessment requires orthogonal methods:

  • Chromatography : Compare retention times in HPLC or TLC against standards .
  • Elemental analysis : Verify C, H, N, Br content within ±0.4% of theoretical values.
  • Spectroscopic consistency : Ensure NMR peak integrals match expected proton ratios .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction pathways:

  • Reaction path search : Identify transition states and intermediates using software like Gaussian or ORCA .
  • Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions .
  • Data-driven design : Integrate computational results with experimental feedback (e.g., ICReDD’s loop for reaction optimization) .

Q. How can conflicting NMR data for diazepane derivatives be resolved during structural elucidation?

Methodological Answer: Address contradictions via:

  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational changes (e.g., chair vs. boat diazepane ring) .
  • 2D techniques : Use 1^1H-1^1H COSY and HSQC to resolve overlapping signals (e.g., δ 2.15–3.46 ppm for diazepane protons) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-(3-trifluoromethylphenyl)-1,4-diazepane ).

Q. What experimental design principles apply to studying the biological activity of this compound derivatives?

Methodological Answer: Implement factorial design to optimize bioactivity assays:

  • Variables : Test substituent position (meta vs. para), ring size, and electron-withdrawing groups (e.g., -CF₃ vs. -Br) .
  • Response surface methodology : Model dose-response relationships using software like Design-Expert .
  • Control groups : Include unsubstituted diazepane and known receptor ligands (e.g., D3 receptor ligands ).

Q. How do steric and electronic effects of the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Investigate via:

  • Hammett analysis : Correlate substituent constants (σₘ) with reaction rates for Suzuki-Miyaura couplings .
  • X-ray crystallography : Resolve steric hindrance around the bromine atom .
  • DFT calculations : Compare electron density maps of bromophenyl vs. trifluoromethylphenyl derivatives .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental yields?

Methodological Answer:

  • Error analysis : Quantify deviations in activation energies (DFT vs. experimental) and adjust basis sets or solvation models .
  • Sensitivity testing : Vary input parameters (e.g., temperature, solvent polarity) in simulations to match observed yields .
  • Iterative refinement : Use platforms like COMSOL Multiphysics to integrate real-time experimental data into computational models .

Methodological Tools & Frameworks

  • Synthetic Optimization : Normal-phase chromatography , LC/MS validation .
  • Computational Modeling : DFT , COMSOL Multiphysics .
  • Experimental Design : Factorial design , response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.